2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride
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Description
2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a useful research compound. Its molecular formula is C19H23ClN2O4 and its molecular weight is 378.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Cancer Cell Line Inhibition : Compounds synthesized from a similar base structure have been evaluated against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) for cytotoxic activities. Certain derivatives showed better anti-proliferative activities compared to curcumin, a known anti-cancer agent, indicating potential applications in cancer therapy (Parveen et al., 2017). Additionally, other derivatives have been noted for their excellent antitumor activity against various cancer cell lines, including mammary gland breast cancer, human colon cancer, and liver cancer, through cell cycle arrest and apoptosis induction (El-Agrody et al., 2020).
Antimicrobial Studies : Novel amide derivatives of quinolone, which share structural similarities with the compound of interest, have demonstrated significant antibacterial activity against a range of bacterial strains, including S. aureus, B. subtilis, E. coli, and P. aeruginosa, and antifungal activity against C. albicans (Patel et al., 2007). Such findings underscore the potential of these compounds in developing new antimicrobial agents.
DNA Interaction and Apoptosis in Cancer Treatment : Further research has explored the interaction between synthesized derivatives and DNA, as well as their impact on apoptosis in cancer cells. For instance, specific benzochromene derivatives have shown potent cytotoxic activity against colorectal cancer cell lines, inducing cell cycle arrest and promoting apoptosis through a caspase-dependent pathway (Ahagh et al., 2019). This suggests the utility of these compounds in developing chemotherapeutic treatments.
Antioxidant and Anticancer Properties : Chrysin-piperazine conjugates, which share structural features with the target compound, have exhibited remarkable antioxidant power and significant anticancer efficacy against cervical and ovarian cancer cell lines, indicating their potential as therapeutic agents (Patel et al., 2016).
properties
IUPAC Name |
2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl]chromen-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4.ClH/c22-15-11-18(25-17-4-2-1-3-14(15)17)19(24)21-9-7-20(8-10-21)12-16(23)13-5-6-13;/h1-4,11,13,16,23H,5-10,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPQAASNSKNUAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.